Adenosine, 2-phenyl-

Description

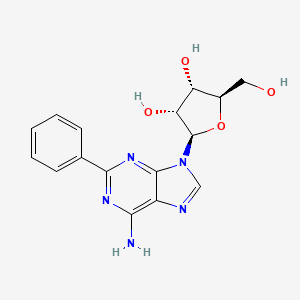

Structure

2D Structure

3D Structure

Properties

CAS No. |

37151-14-7 |

|---|---|

Molecular Formula |

C16H17N5O4 |

Molecular Weight |

343.34 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-phenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C16H17N5O4/c17-13-10-15(20-14(19-13)8-4-2-1-3-5-8)21(7-18-10)16-12(24)11(23)9(6-22)25-16/h1-5,7,9,11-12,16,22-24H,6H2,(H2,17,19,20)/t9-,11-,12-,16-/m1/s1 |

InChI Key |

RHYBPJRGJJLRQM-UBEDBUPSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Compound Characterization for Academic Research

Synthetic Pathways to 2-Phenyladenosine and its Analogues

The synthesis of 2-phenyladenosine and its analogues primarily relies on the strategic modification of the purine (B94841) ring system of adenosine (B11128). A common and effective approach involves palladium-catalyzed cross-coupling reactions, which allow for the introduction of a phenyl group or other substituents at the C2 position of the adenosine core.

A key intermediate in these syntheses is often a 2-haloadenosine derivative, such as 2-iodoadenosine (B13990) or 2-chloroadenosine. nih.gov The halogen at the C2 position serves as a reactive site for coupling with various organometallic reagents. The Suzuki-Miyaura cross-coupling reaction, which utilizes a phenylboronic acid in the presence of a palladium catalyst, is a frequently employed method for creating the C-C bond between the purine and the phenyl ring. Similarly, the Heck reaction can be used to synthesize 2-alkenyladenosines.

For instance, a typical procedure might involve reacting 2-iodoadenosine with phenylboronic acid under palladium catalysis to yield 2-phenyladenosine. To synthesize analogues with different substitutions on the phenyl ring, the corresponding substituted phenylboronic acid is used.

Two primary synthetic strategies are employed for creating more complex analogues: linear and convergent synthesis. rsc.orgrsc.org

Linear Synthesis: In this approach, modifications are made sequentially to a core molecule. For example, starting with a 2-substituted adenosine, further modifications might be made to the ribose sugar or the N6-position of the adenine (B156593) base. rsc.org This method is straightforward but can be inefficient if late-stage reactions have low yields.

The choice of synthetic route depends on the specific analogue being targeted and the desired scale of the synthesis.

Table 1: Key Synthetic Reactions for 2-Phenyladenosine and Analogues

| Reaction Type | Starting Material | Reagent | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Iodoadenosine | Phenylboronic Acid, Pd Catalyst | Forms a C-C bond, directly attaching the phenyl ring to the C2 position. |

| Heck Reaction | 2-Iodoadenosine | Alkene, Pd Catalyst | Synthesizes 2-alkenyladenosine analogues. |

| Sonogashira Coupling | 2-Iodoadenosine | Terminal Alkyne (e.g., Ethynylbenzene), Pd/Cu Catalysis | Creates 2-alkynyladenosine derivatives. nih.gov |

| Nucleophilic Substitution | 2-Chloroadenosine | Alkoxy ion | Forms 2-alkyloxy ether derivatives. nih.gov |

| Mitsunobu Reaction | Pre-functionalized adenine base, Bicyclic alcohol precursor | DEAD/DIAD, PPh₃ | Couples the base and sugar moieties in convergent synthesis strategies. rsc.orgrsc.org |

Assessment of Compound Purity and Identity in Research Preparations

The purity and structural integrity of a research compound like 2-phenyladenosine are critical for obtaining reliable and reproducible data. There is no single analytical method that can confirm 100% purity. enfanos.com Therefore, a combination of orthogonal analytical techniques is employed to characterize the compound and identify any potential impurities, such as starting materials, byproducts, or degradation products. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) is considered a cornerstone technique for purity assessment due to its high resolution and versatility in separating complex mixtures. alwsci.comscispace.com Different modes, such as reversed-phase HPLC, are effective for analyzing adenosine derivatives. nih.gov The use of a Diode-Array Detector (DAD) with HPLC can provide UV spectra of the separated components, which helps in peak identification and purity assessment. plos.org

Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is indispensable for confirming the identity of the synthesized compound by providing precise molecular weight information. alwsci.complos.org Tandem MS (MS/MS) can further elucidate the structure by fragmenting the molecule and analyzing the resulting patterns. alwsci.com Other powerful techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the detailed chemical structure of the compound and its analogues. plos.orgmdpi.com

Gas Chromatography (GC): Useful for analyzing volatile components, such as residual solvents from the synthesis. alwsci.com

In one study, a crude preparation of 2-phenyladenosine was found to be mutagenic in the Ames Salmonella assay, a standard test for detecting gene mutations in bacteria. nih.goveuropa.eu However, upon purification of the sample, the 2-phenyladenosine itself was determined to be non-mutagenic. The mutagenic activity was traced to contaminating species that were co-isolated during the initial preparation. These contaminants were identified as 2-(m-nitrophenyl)-adenosine and 2-(p-nitrophenyl)-adenosine . nih.gov

Further investigation into the structure-activity relationship revealed that the nitro-substituted phenyladenosine derivatives were potent mutagens, acting without the need for metabolic activation. nih.gov This finding underscores the critical need to employ high-resolution analytical methods to separate and identify all components within a research preparation before conducting biological or toxicological testing. Failure to distinguish the active compound from mutagenic impurities could lead to the incorrect classification of a non-mutagenic substance as hazardous, misdirecting further research and development. service.gov.ukepa.gov The Ames test, when designed with appropriate parameters such as the choice of bacterial strain and metabolic activation system (S9), is a sensitive method for identifying such mutagenic impurities. nih.gov

Cellular and Biochemical Investigations of 2 Phenyladenosine Analogues

Modulation of Intracellular Second Messenger Systems (e.g., Cyclic AMP, Calcium)

The primary mechanism of action for 2-Phenyladenosine involves its interaction with the four subtypes of G-protein coupled adenosine (B11128) receptors (A₁, A₂ₐ, A₂ₑ, and A₃). Its binding to these receptors directly modulates the activity of intracellular second messenger systems, most notably cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca²⁺).

The effect of 2-Phenyladenosine on cAMP levels is bidirectional and depends entirely on the receptor subtype expressed in the target cell. When it binds to A₂ₐ or A₂ₑ receptors, which are coupled to the stimulatory G-protein (Gₛ), it activates the enzyme adenylyl cyclase. This activation leads to the conversion of ATP to cAMP, resulting in a significant elevation of intracellular cAMP concentrations. Conversely, when 2-Phenyladenosine binds to A₁ or A₃ receptors, which are coupled to the inhibitory G-protein (Gᵢ/Gₒ), it inhibits adenylyl cyclase activity, leading to a decrease in basal or stimulated cAMP levels. Due to its high potency at the A₂ₐ receptor, 2-Phenyladenosine is frequently used as a tool to elicit robust cAMP accumulation in cells expressing this receptor subtype.

In addition to cAMP modulation, A₁ and A₃ receptor activation by 2-Phenyladenosine can influence intracellular calcium signaling. This occurs through the Gᵢ/Gₒ protein pathway, which can activate phospholipase C (PLC). PLC activation hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm and causing a transient increase in intracellular free calcium concentration.

The table below summarizes the documented effects of 2-Phenyladenosine on these key second messenger pathways.

Table 1: Modulation of Second Messengers by 2-Phenyladenosine

| Receptor Target | Associated G-Protein | Primary Second Messenger | Observed Effect | Typical Experimental System |

|---|---|---|---|---|

| A₁ Receptor | Gᵢ/Gₒ | Cyclic AMP (cAMP) | Decrease (↓) | CHO or HEK293 cells expressing hA₁ |

| A₂ₐ Receptor | Gₛ | Cyclic AMP (cAMP) | Increase (↑) | CHO or HEK293 cells expressing hA₂ₐ |

| A₃ Receptor | Gᵢ/Gₒ | Cyclic AMP (cAMP) | Decrease (↓) | CHO or HEK293 cells expressing hA₃ |

| A₁ Receptor | Gᵢ/Gₒ | Intracellular Calcium (Ca²⁺) | Increase (↑) | CHO-hA₁ cells loaded with Ca²⁺-sensitive dyes |

| A₃ Receptor | Gᵢ/Gₒ | Intracellular Calcium (Ca²⁺) | Increase (↑) | CHO-hA₃ cells loaded with Ca²⁺-sensitive dyes |

Enzymatic Regulation and Metabolism in Biological Systems

A significant limitation of using native adenosine in experimental systems is its rapid metabolism. Two key enzymes, adenosine deaminase (ADA) and adenosine kinase (AK), quickly clear adenosine from the extracellular and intracellular space. ADA converts adenosine into its inactive metabolite, inosine, while AK phosphorylates it to adenosine monophosphate (AMP), effectively trapping it inside the cell.

The chemical design of 2-Phenyladenosine addresses this metabolic instability. The large phenyl substituent at the C2 position of the purine (B94841) base acts as a steric shield, preventing the compound from effectively fitting into the active site of adenosine deaminase. As a result, 2-Phenyladenosine is highly resistant to deamination by ADA. This resistance grants it a substantially longer biological half-life in cellular assays and tissue preparations compared to adenosine, allowing for more stable and sustained receptor activation.

While resistant to ADA, 2-Phenyladenosine can still be recognized and phosphorylated by adenosine kinase (AK), leading to the formation of 2-phenyladenosine-5'-monophosphate. This phosphorylation represents a potential pathway for its intracellular sequestration and metabolism. However, its primary utility in research stems from its enhanced stability against the rapid degradation that plagues its parent compound.

Table 2: Comparative Metabolism of Adenosine and 2-Phenyladenosine

| Compound | Substrate for Adenosine Deaminase (ADA) | Substrate for Adenosine Kinase (AK) | Relative Biological Half-Life in vitro |

|---|---|---|---|

| Adenosine | Yes (Rapid deamination) | Yes (Rapid phosphorylation) | Short |

| 2-Phenyladenosine | No (Highly resistant) | Yes | Long |

Impact on Diverse Cellular Functions in In Vitro Models

The biochemical changes initiated by 2-Phenyladenosine translate into significant and measurable effects on cellular behavior. In vitro models, ranging from genetically engineered cell lines to primary cells isolated from tissues, have been instrumental in characterizing these functional outcomes.

Cultured cell lines such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are foundational tools for receptor pharmacology. These cells have low to negligible endogenous expression of adenosine receptors, making them ideal hosts for stably or transiently expressing a single, cloned human adenosine receptor subtype (hA₁, hA₂ₐ, hA₂ₑ, or hA₃).

In these controlled systems, 2-Phenyladenosine has been extensively characterized. Radioligand binding assays are used to determine its binding affinity (Kᵢ value), which measures how tightly the compound binds to the receptor. Functional assays, such as measuring cAMP accumulation or inhibition, are used to determine its potency (EC₅₀ value), which reflects the concentration required to produce 50% of the maximal effect.

Research has consistently shown that 2-Phenyladenosine is a high-affinity ligand at hA₁, hA₂ₐ, and hA₃ receptors, with significantly lower affinity for the hA₂ₑ subtype. Functionally, it acts as a potent agonist at hA₁, hA₂ₐ, and hA₃ receptors. Its particularly high potency at the A₂ₐ receptor makes it a reference agonist for this subtype in many pharmacological studies.

Table 3: Pharmacological Profile of 2-Phenyladenosine at Recombinant Human Adenosine Receptors

| Receptor Subtype | Assay Type | Parameter | Reported Value (nM) | Cell System |

|---|---|---|---|---|

| Human A₁ | Binding Affinity | Kᵢ | ~2 - 15 | CHO-hA₁ / HEK-hA₁ |

| Human A₁ | Functional Potency (cAMP Inhibition) | EC₅₀ | ~5 - 20 | CHO-hA₁ / HEK-hA₁ |

| Human A₂ₐ | Binding Affinity | Kᵢ | ~10 - 40 | CHO-hA₂ₐ / HEK-hA₂ₐ |

| Human A₂ₐ | Functional Potency (cAMP Accumulation) | EC₅₀ | ~20 - 100 | CHO-hA₂ₐ / HEK-hA₂ₐ |

| Human A₂ₑ | Binding Affinity | Kᵢ | > 10,000 | HEK-hA₂ₑ |

| Human A₂ₑ | Functional Potency (cAMP Accumulation) | EC₅₀ | > 10,000 | HEK-hA₂ₑ |

| Human A₃ | Binding Affinity | Kᵢ | ~15 - 50 | CHO-hA₃ / HEK-hA₃ |

| Human A₃ | Functional Potency (cAMP Inhibition) | EC₅₀ | ~10 - 60 | CHO-hA₃ / HEK-hA₃ |

To understand the physiological relevance of 2-Phenyladenosine's activity, researchers utilize primary cells isolated directly from living organisms. Human neutrophils are a classic example, as they are key mediators of the innate immune response and express high levels of A₂ₐ adenosine receptors.

In this context, adenosine signaling is a critical endogenous anti-inflammatory mechanism. Activation of A₂ₐ receptors on neutrophils elevates cAMP, which in turn activates Protein Kinase A (PKA). This cascade potently inhibits the pro-inflammatory functions of these cells. Studies using 2-Phenyladenosine have confirmed its powerful inhibitory effects on neutrophil activity. It effectively suppresses the respiratory burst (the production of superoxide (B77818) anions, O₂⁻) stimulated by agents like N-Formylmethionyl-leucyl-phenylalanine (fMLP). Furthermore, it inhibits degranulation (the release of cytotoxic enzymes) and chemotaxis (directed cell migration), demonstrating its broad anti-inflammatory profile in this cell type.

Table 4: Functional Effects of 2-Phenyladenosine on Human Neutrophils

| Neutrophil Function | Stimulant | Effect of 2-Phenyladenosine | Potency (IC₅₀) | Primary Receptor Pathway |

|---|---|---|---|---|

| Superoxide (O₂⁻) Generation | fMLP | Inhibition | ~30 - 150 nM | A₂ₐ Receptor |

| Degranulation (Myeloperoxidase Release) | fMLP | Inhibition | ~50 - 200 nM | A₂ₐ Receptor |

| Chemotaxis | fMLP / IL-8 | Inhibition | ~20 - 100 nM | A₂ₐ Receptor |

Beyond immediate signaling events, adenosine receptor activation can induce long-term changes in cellular phenotype by altering gene transcription and subsequent protein synthesis. The potent A₂ₐ receptor agonism of 2-Phenyladenosine makes it an effective modulator of gene expression, particularly in immune cells.

In cellular models of inflammation, such as macrophages or microglial cells stimulated with the bacterial endotoxin (B1171834) lipopolysaccharide (LPS), 2-Phenyladenosine has been shown to exert profound anti-inflammatory effects at the transcriptional level. The A₂ₐ-cAMP-PKA signaling pathway activated by 2-Phenyladenosine can interfere with key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This interference leads to the suppressed transcription of genes encoding major inflammatory mediators.

Studies using quantitative PCR (qPCR) and enzyme-linked immunosorbent assays (ELISA) have demonstrated that pre-treatment of immune cells with 2-Phenyladenosine significantly reduces the LPS-induced expression and release of proteins such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). These findings highlight a crucial mechanism by which 2-Phenyladenosine can control inflammatory responses.

Table 5: Effect of 2-Phenyladenosine on Inflammatory Gene and Protein Expression

| Target Gene/Protein | Cell Type | Stimulus | Observed Effect of 2-Phenyladenosine | Mediating Receptor |

|---|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Macrophages, Microglia | LPS | Downregulation of mRNA and protein | A₂ₐ Receptor |

| Interleukin-1beta (IL-1β) | Monocytes, Microglia | LPS | Downregulation of mRNA and protein | A₂ₐ Receptor |

| Interleukin-6 (IL-6) | Macrophages | LPS | Downregulation of mRNA and protein | A₂ₐ Receptor |

| Nitric Oxide Synthase (iNOS) | Macrophages | LPS + IFN-γ | Downregulation of mRNA and protein | A₂ₐ Receptor |

Advanced Chemical Probes and Methodological Innovations in Adenosine Receptor Research

Design and Application of Covalent Ligands

Covalent ligands are designed to form an irreversible bond with their target receptor, which is invaluable for structural biology, receptor isolation, and studying the consequences of prolonged receptor blockade. universiteitleiden.nl The design of these ligands typically involves incorporating a reactive electrophilic group, or "warhead," onto a known receptor-binding scaffold. universiteitleiden.nl

While the development of covalent ligands based specifically on a 2-phenyl-adenosine core is an emerging area, the principles have been established using related structures. For instance, antagonists for the A2B adenosine (B11128) receptor (A2BAR) have been developed from xanthine (B1682287) scaffolds, which are structurally related to the purine (B94841) core of adenosine. In these cases, an 8-phenyl-substituted xanthine derivative is functionalized with a warhead. Various electrophilic groups have been explored, including sulfonyl fluorides (–SO2F), fluorosulfonates (–OSO2F), and isothiocyanates (–NCS), which are designed to react with nucleophilic amino acid residues like lysine (B10760008) within the receptor's binding pocket or extracellular loops. universiteitleiden.nlnih.gov

One notable example of a covalent probe is R-2-azido-N⁶-p-hydroxyphenylisopropyladenosine (R-AHPIA). nih.govmdpi.com This compound, a derivative of an N⁶-phenyl-substituted adenosine, incorporates a photoreactive azido (B1232118) group at the 2-position of the purine ring. Upon ultraviolet (UV) irradiation, this group becomes highly reactive and forms a covalent bond with the receptor, making it a type of photoaffinity label that functions as a covalent ligand. nih.govmdpi.com This approach has been instrumental in the irreversible labeling and subsequent identification of the A1 adenosine receptor. nih.gov

Table 1: Examples of Covalent Probes and Related Scaffolds for Adenosine Receptors

| Compound/Scaffold | Target Receptor(s) | Reactive Group (Warhead) | Key Findings |

|---|---|---|---|

| 8-Phenyl-xanthine derivatives | A2BAR | Sulfonyl fluoride, Fluorosulfonate, Isothiocyanate | The selectivity and covalent binding potential are tuned by the type and position of the warhead on the phenyl ring. universiteitleiden.nlnih.gov |

| R-2-azido-N⁶-p-hydroxyphenylisopropyladenosine (R-AHPIA) | A1AR | Aryl Azide (B81097) (Photoreactive) | Functions as an A1-selective agonist that binds irreversibly upon UV irradiation, enabling receptor identification. nih.govmdpi.com |

| Fluorosulfonyl-modified pyrido[2,1-f]purine-2,4-dione | A3AR | Fluorosulfonyl | A potent and covalent antagonist was developed, demonstrating the utility of this warhead for creating irreversible A3AR ligands. acs.org |

Development and Utilization of Fluorescent Ligands

Fluorescent ligands are powerful tools for studying receptor pharmacology in real-time and in living cells. nih.gov They enable a range of applications, including flow cytometry, confocal microscopy, and fluorescence resonance energy transfer (FRET) assays, providing insights into ligand binding kinetics, receptor localization, and trafficking. nih.govresearchgate.net The design of these probes involves conjugating a fluorophore to a high-affinity receptor ligand via a linker, with the challenge of preserving the ligand's binding affinity and selectivity. worktribe.com

Derivatives of 2-substituted adenosines have been successfully developed into fluorescent probes. For example, a thioadenosine derivative was used to attach a BODIPY (boron-dipyrromethene) fluorophore at the 2-position of the purine ring, creating a probe for ARs. nih.gov In another study, adenosine analogs with a phenyl group attached via a short alkyl chain at the C2 position were shown to have intrinsic fluorescence that was significantly enhanced upon incorporation into RNA, suggesting their utility in probing molecular interactions in different microenvironments. mdpi.com

The development of a comprehensive toolkit of fluorescent ligands for all AR subtypes is an active area of research. worktribe.comacs.org For the A2B receptor, a selective fluorescent antagonist was created by linking a BODIPY fluorophore to an 8-phenyl-1-propylxanthine scaffold. nih.gov Similarly, fluorescent antagonists for the A2A receptor have been synthesized by functionalizing the phenyl group of known antagonists to attach fluorophores like BODIPY and Alexa Fluor. researchgate.net

Table 2: Examples of Fluorescent Ligands Based on 2-Phenyl-Adenosine and Related Scaffolds

| Compound/Scaffold | Fluorophore | Target Receptor(s) | Key Findings |

|---|---|---|---|

| 2-(Phenylalkyl)adenosines | Intrinsic (Phenyl group) | RNA (as probes) | Quantum yield was enhanced 11- to 82-fold upon incorporation into RNA, indicating sensitivity to the molecular environment. mdpi.com |

| 2-Thioadenosine derivative | BODIPY | Adenosine Receptors | A BODIPY fluorophore was successfully introduced at the 2-position of the purine ring to create a fluorescent probe. nih.gov |

| 8-Phenyl-1-propylxanthine derivative | BODIPY | A2BAR | A highly potent and selective fluorescent antagonist for the A2BAR was developed. nih.gov |

| Pyrazolo[4,3-e] mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-c]pyrimidin-5-amine derivative | BODIPY, Alexa Fluor | A2AAR | Functionalization of the p-position of the phenyl group allowed for the attachment of various fluorophores while retaining high A2AAR affinity. researchgate.net |

Synthesis and Application of Radioligands for Receptor Mapping

Radioligands are indispensable for quantifying receptor density (Bmax) and affinity (Kd or Ki) in tissues and cell preparations through binding assays and for visualizing receptor distribution in the brain and other organs using techniques like autoradiography and Positron Emission Tomography (PET). nih.govmdpi.com The synthesis of a radioligand involves incorporating a radioisotope, such as tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), or fluorine-18 (B77423) (¹⁸F), into a high-affinity ligand structure.

Several radioligands for adenosine receptors are based on scaffolds containing a phenyl group. A key agonist radioligand used for studying A2A receptors is [³H]CGS 21680, which is chemically named [³H]2-[p-(2-carboxyethyl)phenylethylamino]-5'-N-ethylcarboxamidoadenosine. nih.gov This tritiated ligand has been extensively used in membrane binding and autoradiography studies to map the distribution of A2A receptors, which are highly concentrated in the striatum. nih.gov

In radioligand competition assays, unlabeled phenyl-substituted adenosine derivatives are used to determine the binding affinities of new compounds. For example, N⁶-(3-phenylpropyl)adenosine has been used in assays to characterize novel ligands for the A3 receptor. nih.gov Furthermore, R-phenylisopropyladenosine is a classic tool used in autoradiography to differentiate between A1 and non-A1 binding sites due to its high selectivity for the A1 subtype. nih.gov The development of PET radiotracers, such as those derived from tozadenant (B1682436) and other phenyl-containing antagonists, allows for the non-invasive imaging of A2A receptors in living subjects, which is crucial for understanding their role in neurodegenerative diseases. mdpi.commdpi.com

Table 3: Examples of Radioligands and Probes Based on 2-Phenyl-Adenosine and Related Scaffolds

| Compound Name | Radioisotope | Target Receptor(s) | Application(s) |

|---|---|---|---|

| [³H]CGS 21680 | ³H | A2AAR | Autoradiography and membrane binding assays to quantify and map A2A receptors. nih.gov |

| R-Phenylisopropyladenosine (unlabeled) | N/A | A1AR (selective) | Used in competition with non-selective radioligands to isolate and map non-A1 receptor sites in autoradiography. nih.gov |

| N⁶-(3-Phenylpropyl)adenosine (unlabeled) | N/A | A3AR (high affinity) | Used as a competitor in radioligand replacement assays to determine the affinity of new test compounds. nih.gov |

| [¹⁸F]MNI-444 | ¹⁸F | A2AAR | PET imaging of A2A receptors in the human brain. mdpi.com |

Integrated Approaches for Receptor Characterization (e.g., Photoaffinity Labeling)

Photoaffinity labeling is a powerful integrated technique that combines receptor binding with covalent modification to identify and characterize ligand-binding proteins. nih.govresearchgate.net This method utilizes a ligand that contains a photoreactive group, such as a phenyl azide or a diazirine. researchgate.netnih.gov The probe first binds reversibly to the receptor in the dark. Subsequent exposure to UV light activates the photoreactive group, which then forms a stable, covalent bond with nearby amino acid residues in the binding pocket. nih.gov When the photoaffinity label is also radiolabeled, the covalently tagged receptor subunit can be identified by techniques like SDS-PAGE and autoradiography.

A seminal example in adenosine receptor research is the development of R-2-azido-N⁶-p-hydroxyphenylisopropyladenosine (R-AHPIA). This molecule is a derivative of the A1-selective agonist R-N⁶-phenylisopropyladenosine (R-PIA) and contains an azido group at the 2-position of the purine core. nih.gov R-AHPIA was shown to bind irreversibly to A1 receptors in rat brain membranes after UV irradiation, with a high affinity for photoinactivation (Ki of 1.3 nM). nih.gov

To facilitate detection, the p-hydroxyphenyl substituent on R-AHPIA was radioiodinated to create ¹²⁵I-AHPIA, a high-specific-activity photoaffinity label. nih.govresearchgate.net Using this probe, researchers successfully identified the ligand-binding subunit of the A1 adenosine receptor as a single peptide with a molecular weight of approximately 35,000 Daltons. nih.govresearchgate.net The labeling of this peptide was specifically and stereoselectively blocked by other known adenosine receptor agonists and antagonists, confirming the identity of the tagged protein. nih.gov This integrated approach provided the first direct identification of the A1 receptor's ligand-binding component.

Table 4: Examples of Photoaffinity Labels Based on Phenyl-Substituted Adenosine Scaffolds

| Compound Name | Core Scaffold | Photoreactive Group | Radioisotope (if applicable) | Key Application |

|---|---|---|---|---|

| R-2-azido-N⁶-p-hydroxyphenylisopropyladenosine (R-AHPIA) | N⁶-Phenylisopropyladenosine | Aryl Azide | N/A | Irreversible binding to and inactivation of the A1 receptor upon UV irradiation. nih.gov |

| ¹²⁵I-AHPIA | N⁶-p-hydroxyphenylisopropyladenosine | Aryl Azide | ¹²⁵I | Covalent labeling and identification of the A1 receptor ligand-binding subunit (Mr = 35,000). nih.govresearchgate.net |

| N⁶-(3-iodo-4-azidobenzyl)adenosine ([¹²⁵I]AzBA) | N⁶-Benzyladenosine | Aryl Azide | ¹²⁵I | Photoincorporation into a 36,000 Dalton protein in chick cerebellum synaptic membranes, identified as the Ri (A1) adenosine receptor. nih.gov |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| R-PIA | R-N⁶-phenylisopropyladenosine |

| R-AHPIA | R-2-azido-N⁶-p-hydroxyphenylisopropyladenosine |

| ¹²⁵I-AHPIA | ¹²⁵I-2-azido-N⁶-p-hydroxyphenylisopropyladenosine |

| [³H]CGS 21680 | [³H]2-[p-(2-carboxyethyl)phenylethylamino]-5'-N-ethylcarboxamidoadenosine |

| Tozadenant | 4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpentanamide |

| [¹⁸F]MNI-444 | [¹⁸F]-(E)-8-(3-fluorostyryl)-1,3,7-trimethylxanthine |

| [¹²⁵I]AzBA | N⁶-(3-iodo-4-azidobenzyl)adenosine |

| BODIPY | Boron-dipyrromethene |

Future Directions and Emerging Research Avenues

Refinement of Receptor-Selective Ligands for Precision Pharmacology

The development of ligands that can selectively target one of the four adenosine (B11128) receptor (AR) subtypes (A₁, A₂ₐ, A₂₋, A₃) is a primary goal in purinergic pharmacology. The 2-phenyl-adenosine framework has proven to be a versatile starting point for creating such molecules. Research efforts are concentrated on systematically modifying the 2-phenyl-adenosine structure to enhance affinity and selectivity for a single receptor subtype.

Substitutions on the 2-phenyl ring and at other positions of the purine (B94841) core or the ribose sugar have been shown to dramatically influence receptor binding. For instance, the introduction of methoxy (B1213986) or methyl groups on the 2-phenyl ring has led to the development of highly potent and selective antagonists for the human A₃ adenosine receptor. acs.org One such derivative, 2-(4-methoxyphenyl)pyrazolo[4,3-d]pyrimidin-7-one, displayed a high affinity for the hA₃ AR with a Ki value of 1.2 nM and was completely inactive at the other receptor subtypes. acs.org Similarly, the 2-phenylphtalazin-1(2H)-one scaffold has been identified as a promising core for designing potent and selective hA₃ antagonists, with some derivatives showing Ki values in the sub-nanomolar range and over 10,000-fold selectivity. acs.org

Conversely, other modifications to the adenosine structure, while maintaining a phenyl group, have yielded ligands with high affinity for other receptors. N⁶-(2-Phenylisopropyl)adenosine, commonly known as R-PIA, is a well-established and potent agonist for the A₁ adenosine receptor. ontosight.ai Meanwhile, 2-phenylaminoadenosine (B1669347) (CV-1808) was identified as a selective A₂ receptor agonist. ncats.ionih.gov

Synthetic strategies, such as palladium-catalyzed cross-coupling reactions, are valuable for creating libraries of 2-substituted adenosine derivatives, including those with phenyl groups, to systematically explore structure-activity relationships (SAR). By comparing series of derivatives, such as 2-(aryl)alkylthioadenosines and their corresponding N-ethylcarboxamidoadenosine (NECA) counterparts, researchers can dissect the contributions of different molecular fragments to receptor affinity and selectivity. For example, studies have shown that 2-(aryl)alkylthioadenosine derivatives tend to be more potent at A₁ receptors, whereas the corresponding NECA derivatives show higher affinity for A₂ₐ and A₃ receptors. This ongoing refinement is crucial for developing precision medicines that can target specific adenosine receptors involved in various pathophysiological conditions while minimizing off-target effects.

Table 1: Receptor Selectivity of Representative Phenyl-Substituted Adenosine Derivatives

| Compound Name | Adenosine Receptor Target | Activity | Reported Affinity (Ki) | Reference |

|---|---|---|---|---|

| N⁶-(2-Phenylisopropyl)adenosine (R-PIA) | A₁ | Agonist | ~1.17 nM | sigmaaldrich.com |

| 2-Phenylaminoadenosine (CV-1808) | A₂ₐ | Agonist | ~76.0 nM | ncats.io |

| 2-(4-Methoxyphenyl)pyrazolo[4,3-d]pyrimidin-7-one | A₃ | Antagonist | 1.2 nM | acs.org |

| (2,5-Dimethoxyphenylureido)-phthalazin-1(2H)-one | A₃ | Antagonist | 0.776 nM | acs.org |

| SCH 58261 | A₂ₐ | Antagonist | 1.3 nM |

Exploration of Allosteric Modulation of Adenosine Receptors

Beyond the traditional approach of targeting the orthosteric binding site (where the endogenous ligand, adenosine, binds), there is a growing interest in the allosteric modulation of adenosine receptors. Allosteric modulators bind to a topographically distinct site on the receptor, offering a more nuanced way to control receptor function. frontiersin.org These modulators can be positive (PAMs), enhancing the effect of the endogenous agonist, or negative (NAMs), reducing its effect. frontiersin.org This approach holds the promise of greater subtype selectivity and a reduced risk of the on-target side effects associated with conventional agonists or antagonists, as allosteric modulators are typically only active in the presence of the endogenous ligand. frontiersin.orgmdpi.com

The 2-phenyl-adenosine scaffold is being explored in this context. Research has suggested that certain N⁶-1,3-diphenylurea derivatives of 2-phenyl-9-benzyladenines may act as allosteric modulators at the A₂ₐ adenosine receptor. frontiersin.org The discovery of such compounds opens up a new avenue for drug design, where the 2-phenyl-adenosine core could be systematically decorated to create novel allosteric modulators with finely-tuned properties.

The development of A₂ₐR PAMs is particularly attractive for treating inflammatory conditions. frontiersin.orgspringermedizin.de By enhancing the anti-inflammatory effects of locally released adenosine at sites of injury or inflammation, PAMs could offer a targeted therapeutic effect without causing the systemic side effects, such as hypotension, often seen with A₂ₐR agonists. frontiersin.orgspringermedizin.de Similarly, A₁R PAMs are being investigated for their potential in providing cardioprotection and treating neuropathic pain by amplifying the effects of endogenous adenosine in a tissue- and disease-specific manner. frontiersin.org The continued exploration of 2-phenyl-adenosine derivatives as potential allosteric modulators is a key future direction in purinergic drug discovery.

Development of Novel Methodologies for Studying Purinergic Signaling

A deeper understanding of purinergic signaling requires the development of sophisticated research tools. 2-Phenyl-adenosine and its analogs are playing a role in the creation of these novel methodologies. One significant area of development is photoaffinity labeling, a powerful technique used to identify and characterize ligand-binding sites on receptors. researchgate.net

Researchers have focused on synthesizing photoreactive derivatives of adenosine receptor ligands by incorporating photophores like phenyl azide (B81097) or benzophenone (B1666685) into the molecular structure. researchgate.net These photoreactive probes can be based on the 2-phenyl-adenosine scaffold. Upon photoactivation, they form a covalent bond with the receptor, allowing for the precise identification of amino acid residues in the binding pocket. This provides invaluable information about ligand-receptor interactions, which can guide the rational design of more potent and selective drugs. researchgate.net

In addition to biochemical tools, computational methods are becoming increasingly important. In silico docking studies are used to predict how ligands, including various phenyl-modified adenosine derivatives, bind to the three-dimensional structures of adenosine receptors. mdpi.com These computational models allow for the rapid screening of virtual compound libraries and provide insights into the structural basis for affinity and selectivity. Comparative studies, for instance, analyzing the binding of phenyl-modified versus carborane-modified adenosine derivatives, help to elucidate the impact of different types of chemical modifications on receptor interaction. mdpi.com The synergy between these novel synthetic, biochemical, and computational methodologies, often centered around versatile scaffolds like 2-phenyl-adenosine, is essential for advancing our knowledge of purinergic signaling and accelerating the discovery of new therapeutics. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-phenyl-adenosine derivatives, and how is purity optimized?

- Methodological Answer : Multi-step organic synthesis involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) is commonly used to introduce the phenyl group at the 2-position of adenosine. Purity validation requires reversed-phase HPLC (≥95% purity threshold) coupled with mass spectrometry (LC-MS) for molecular confirmation. Solvent crystallization (e.g., ethanol/water mixtures) can further refine purity .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization of 2-phenyl-adenosine analogs?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) resolves regioselectivity and confirms phenyl substitution. High-resolution mass spectrometry (HRMS) validates molecular mass. X-ray crystallography may be used for absolute configuration determination, while infrared (IR) spectroscopy identifies functional groups like hydroxyl or amine .

Q. How do researchers initially screen 2-phenyl-adenosine derivatives for receptor affinity?

- Methodological Answer : Radioligand binding assays using HEK-293 or CHO cells expressing human adenosine receptors (A1, A2A, A2B, A3) are standard. Competitive binding with [3H]-labeled agonists (e.g., NECA for A3) quantifies Ki values. Data normalization against reference antagonists (e.g., MRS1523 for A3) ensures comparability .

Advanced Research Questions

Q. What experimental designs enhance selectivity profiling of 2-phenyl-adenosine derivatives across adenosine receptor subtypes?

- Methodological Answer :

- Step 1 : Conduct parallel binding assays across all four receptor subtypes under identical conditions (pH, temperature, buffer composition).

- Step 2 : Functional assays (cAMP modulation for A2A/A2B; ERK phosphorylation for A3) confirm antagonism/agonism.

- Step 3 : Molecular docking using A3 homology models (based on A2A crystal structures, PDB: 4EIY) identifies steric/electronic interactions driving selectivity. Substituent modifications (e.g., 4-methoxyphenyl at C2) can exploit receptor subpocket hydrophobicity differences .

Q. How can contradictory binding affinity data between in vitro and ex vivo models be resolved?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., GTPγS inclusion to stabilize G-protein coupling).

- Model Validation : Compare receptor density (via Western blot) across cell lines/tissues.

- Metabolite Interference : Use LC-MS to assess compound stability in biological matrices (e.g., plasma esterase degradation).

- Data Reconciliation : Apply allosteric vs. orthosteric binding models (e.g., Schild regression) to distinguish mechanisms .

Q. What strategies address off-target effects of 2-phenyl-adenosine derivatives in neurological or cardiovascular studies?

- Methodological Answer :

- Off-Target Screening : Profile against non-adenosine GPCRs (e.g., P2Y receptors) via calcium flux assays.

- Structural Optimization : Introduce polar groups (e.g., 5-position methyl) to reduce blood-brain barrier permeability.

- In Vivo Validation : Use A3 receptor knockout mice to isolate target-specific effects in disease models (e.g., ischemia-reperfusion injury) .

Data Presentation & Reproducibility

Q. How should researchers report conflicting functional data in 2-phenyl-adenosine studies?

- Methodological Answer :

- Transparency : Disclose all experimental variables (cell passage number, ligand batch, assay temperature).

- Statistical Rigor : Use Bayesian meta-analysis to weigh data quality (e.g., sample size, effect size).

- Supplemental Documentation : Include raw data (e.g., dose-response curves) and computational scripts in appendices for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.